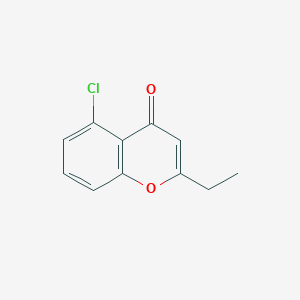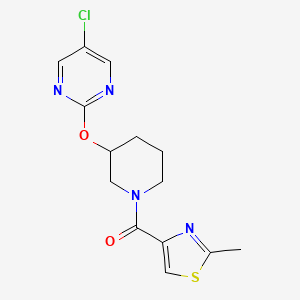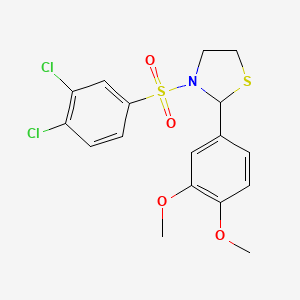
3-(Tetrahydrofuran-2-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetrahydrofuran-2-yl)propanal: is an organic compound with the molecular formula C7H12O2 . It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of an aldehyde group attached to a propyl chain, which is further connected to the tetrahydrofuran ring. It is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydrofuran-2-yl)propanal can be achieved through the selective catalytic reduction of α,β-unsaturated aldehydes. One common method involves the hydrogen transfer reaction of furan-2-acrolein in alcoholic solvents using high entropy catalysts containing elements such as copper, cobalt, aluminum, nickel, and iron . The reaction conditions typically involve the use of these catalysts to achieve high conversion rates and selectivity towards the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar catalytic processes but on a larger scale. The use of high entropy catalysts allows for efficient and cost-effective production, making it feasible for large-scale manufacturing. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-(Tetrahydrofuran-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 3-(Tetrahydrofuran-2-yl)propan-1-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(Tetrahydrofuran-2-yl)propanoic acid.
Reduction: 3-(Tetrahydrofuran-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(Tetrahydrofuran-2-yl)propanal is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can be used in the development of new pharmaceuticals and therapeutic agents .
Industry: The compound is used in the production of various industrial chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of polymers, resins, and other industrial products.
作用機序
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
類似化合物との比較
Furan-2-acrolein: A precursor in the synthesis of 3-(Tetrahydrofuran-2-yl)propanal.
3-(Tetrahydrofuran-2-yl)propan-1-ol: A reduced form of the compound.
3-(Tetrahydrofuran-2-yl)propanoic acid: An oxidized form of the compound.
Uniqueness: this compound is unique due to its combination of a tetrahydrofuran ring and an aldehyde group. This structure provides distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry .
特性
IUPAC Name |
3-(oxolan-2-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-1-3-7-4-2-6-9-7/h5,7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTCUAKDVXMDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231-54-1 |
Source


|
| Record name | 3-(oxolan-2-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2717999.png)
![N-[(4-bromophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2718001.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2718003.png)
![2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2718005.png)




![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide](/img/structure/B2718012.png)
![10-(2-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylic acid](/img/structure/B2718013.png)

![N'-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2718020.png)
![(2Z)-2-cyano-N-methyl-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2718021.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718022.png)
